molecular formula C13H23NO3 B13528271 Tert-butyl 3-(2-(hydroxymethyl)cyclopropyl)pyrrolidine-1-carboxylate

Tert-butyl 3-(2-(hydroxymethyl)cyclopropyl)pyrrolidine-1-carboxylate

Cat. No.: B13528271
M. Wt: 241.33 g/mol
InChI Key: YPSLZGJDQHHJIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(2-(hydroxymethyl)cyclopropyl)pyrrolidine-1-carboxylate is a complex organic compound with a unique structure that includes a cyclopropyl group and a pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-(hydroxymethyl)cyclopropyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of a cyclopropyl derivative with a pyrrolidine precursor under controlled conditions. The reaction is often carried out in the presence of a base and a suitable solvent to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-(hydroxymethyl)cyclopropyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like Dess-Martin periodinane for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-(hydroxymethyl)cyclopropyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl 3-[2-(hydroxymethyl)cyclopropyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-5-4-9(7-14)11-6-10(11)8-15/h9-11,15H,4-8H2,1-3H3

InChI Key

YPSLZGJDQHHJIW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2CC2CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.